molecular formula C8H11N3 B11923970 (1-(Pyrimidin-2-yl)cyclopropyl)methanamine

(1-(Pyrimidin-2-yl)cyclopropyl)methanamine

Katalognummer: B11923970
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: HJFJMRBJVQVLLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Pyrimidin-2-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H11N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine typically involves the reaction of pyrimidine derivatives with cyclopropylamine under controlled conditions. One common method includes the use of a cyclopropyl halide and a pyrimidine derivative in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: (1-(Pyrimidin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(Pyrimidin-2-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a precursor for the synthesis of bioactive molecules that can inhibit the growth of pathogens .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific biological targets, making it a promising lead compound for drug development .

Industry: The compound is also used in the materials science industry for the development of novel materials with unique properties. Its structural features make it suitable for applications in polymer science and nanotechnology .

Wirkmechanismus

The mechanism of action of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

    (1-(Pyridin-2-yl)cyclopropyl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (1-(Pyrimidin-2-yl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: (1-(Pyrimidin-2-yl)cyclopropyl)methanamine is unique due to its specific combination of a cyclopropyl group, a methanamine moiety, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

(1-pyrimidin-2-ylcyclopropyl)methanamine

InChI

InChI=1S/C8H11N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2

InChI-Schlüssel

HJFJMRBJVQVLLC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.